2-(4-methoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
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Overview
Description
2-(4-methoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a hexahydroisoindole core substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and reduction steps. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance efficiency and scalability. The industrial production methods also focus on minimizing waste and energy consumption to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-methoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl group and has similar chemical properties.
2-methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxyphenyl group, used in similar applications.
Uniqueness
2-(4-methoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is unique due to its hexahydroisoindole core, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other methoxyphenyl derivatives and contributes to its potential as a versatile compound in various fields of research.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h6-9,12-13H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTLJFNFFNSODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3CCCCC3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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